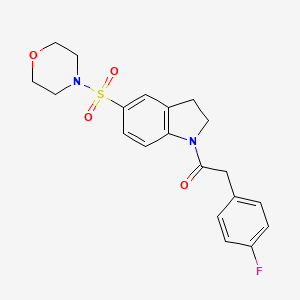

N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H13FN4O2S2 and its molecular weight is 388.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis of compounds with structural similarities to N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, exploring innovative synthetic pathways and chemical properties. For instance, the study on the synthesis of pyridonecarboxylic acids as antibacterial agents revealed the preparation of compounds with amino and hydroxy-substituted cyclic amino groups, emphasizing the importance of substituent variation for achieving potent biological activity (Egawa et al., 1984). Similarly, the creation of rigid-rod polyamides and polyimides from diamino-diphenyl-p-terphenyl derivatives highlighted the role of structural features in determining the physical properties of the synthesized materials (Spiliopoulos et al., 1998).

Biological Activities and Potential Applications

Several studies have explored the biological activities of compounds structurally related to this compound, suggesting potential therapeutic applications. The investigation into carbon dots with high fluorescence quantum yield, for instance, identified organic fluorophores as the main contributors to fluorescence, proposing applications in bioimaging and sensors (Shi et al., 2016). Additionally, the synthesis of new fluorinated amino-heterocyclic compounds showed antimicrobial properties, underscoring the significance of fluorine substitution in enhancing biological activity (Bawazir & Abdel-Rahman, 2018).

Antimicrobial and Anticancer Properties

The exploration of heterocyclic compounds for antimicrobial and anticancer applications has yielded promising results. Research on the synthesis of chalcones, pyrazolines, and amino pyrimidines from isonicotinic acid hydrazide demonstrated significant antibacterial activity, pointing towards potential applications in treating microbial infections (Solankee & Patel, 2004). Furthermore, the development of arylazothiazole disperse dyes containing selenium not only provided insights into dyeing polyester fibers but also revealed their antioxidant, antitumor, and antimicrobial activities, suggesting a multifunctional application spectrum (Khalifa et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anti-fibrotic activities . They are evaluated against immortalized rat hepatic stellate cells (HSC-T6), which play a crucial role in liver fibrosis .

Mode of Action

It’s worth noting that similar compounds have shown to inhibit the expression of collagen , a key protein involved in the formation of fibrotic tissue.

Biochemical Pathways

The compound appears to affect the collagen synthesis pathway, leading to a decrease in collagen expression . This suggests that the compound may interfere with the biochemical processes involved in collagen production or stability, thereby exerting its anti-fibrotic effects.

Result of Action

The compound has been found to effectively inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This indicates that the compound might have potential as an anti-fibrotic drug.

Properties

IUPAC Name |

N-[6-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN4O2S2/c18-11-4-1-2-5-12(11)19-15(23)10-26-16-8-7-14(21-22-16)20-17(24)13-6-3-9-25-13/h1-9H,10H2,(H,19,23)(H,20,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDGGZMVAVPDKFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chloroacetate](/img/structure/B2402930.png)

![2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine](/img/structure/B2402937.png)

![2-[(1-Cyclopentylpyrazol-3-yl)amino]acetic acid](/img/structure/B2402938.png)

![3,4,5-trimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2402940.png)

![N-[(2R,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2402941.png)

![N-[(1S)-1-Cyanoethyl]-4-fluoronaphthalene-1-carboxamide](/img/structure/B2402948.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-chloro-5-methylthiophene-2-carboxamide;hydrochloride](/img/structure/B2402950.png)